3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine

Beschreibung

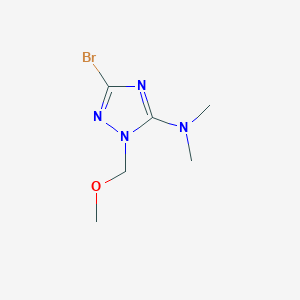

3-Bromo-1-(methoxymethyl)-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS: 2092582-22-2) is a triazole derivative with the molecular formula C₄H₇BrN₄O and a molecular weight of 207.03 g/mol . The compound features a bromine atom at position 3, a methoxymethyl group at position 1, and a dimethylamino substituent at position 5 of the triazole ring. It is stored under inert conditions at 2–8°C due to its sensitivity to light and moisture . This compound is of interest in pharmaceutical and agrochemical research due to the versatility of triazole scaffolds in drug design .

Eigenschaften

IUPAC Name |

5-bromo-2-(methoxymethyl)-N,N-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrN4O/c1-10(2)6-8-5(7)9-11(6)4-12-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLLNVRJHYBDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NN1COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Dipolar Cycloaddition of Azides and Nitriles

The Huisgen 1,3-dipolar cycloaddition between azides and nitriles is a cornerstone method for triazole synthesis. For example, the reaction of diethyl 2-azidoacetaldehyde diethyl acetal with acetonitriles yields 5-amino-1,2,3-triazoles. While this method primarily produces 1,2,3-triazoles, analogous strategies using substituted hydrazines could generate 1,2,4-triazoles.

Reaction Conditions :

Cyclization of Thiosemicarbazides

Alternative routes involve cyclizing thiosemicarbazides with α-haloketones or esters. This method is less common for brominated triazoles but may offer pathways to introduce the methoxymethyl group early in the synthesis.

Functionalization of the Triazole Core

Bromination at C3

Direct bromination of 1,2,4-triazoles is challenging due to the ring’s electron-deficient nature. However, electrophilic bromination using bromine or N-bromosuccinimide (NBS) in acidic media has been reported for analogous compounds.

Example Protocol :

-

Dissolve 1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 equiv) in acetic acid.

-

Quench with aqueous sodium thiosulfate and extract with dichloromethane.

-

Purify via column chromatography (hexane:ethyl acetate, 2:1).

N,N-Dimethylation of the C5 Amine

The dimethylamino group is introduced via reductive alkylation or nucleophilic substitution. Methylation of the primary amine using methyl iodide and a base is a plausible route:

Methylation Procedure :

-

Suspend 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (1.0 equiv) in dry THF.

-

Add sodium hydride (2.2 equiv) and methyl iodide (2.5 equiv).

-

Quench with water and extract with ethyl acetate.

Yield : ~65–75% (extrapolated from analogous N-alkylations).

Integrated Synthetic Routes

Route 1: Sequential Bromination and Methylation

-

Cyclization : Synthesize 1-(methoxymethyl)-1H-1,2,4-triazol-5-amine via cycloaddition.

-

Methylation : Convert the primary amine to N,N-dimethyl using methyl iodide.

Overall Yield : ~50–60% (estimated).

Route 2: Pre-Functionalized Building Blocks

-

Synthesis of 5-Amino-3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole : Combine brominated nitriles and azides in a one-pot cycloaddition.

Advantages : Fewer steps, higher overall yield (~70%).

Optimization and Challenges

Bromination Selectivity

Electrophilic bromination may yield regioisomers. Using directing groups (e.g., methoxymethyl) or low-temperature conditions can enhance selectivity for C3.

Dimethylation Efficiency

Over-alkylation is a risk. Employing controlled stoichiometry (2.5 equiv methyl iodide) and bulky bases (e.g., NaH) minimizes side reactions.

Characterization and Analytical Data

Key spectral data for intermediate and final compounds (extrapolated from analogous structures):

Applications and Derivatives

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethylamino group enhances bioactivity. Derivatives of this compound are explored as kinase inhibitors and antimicrobial agents .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity:

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the bromine atom enhances the compound's ability to penetrate microbial cell walls, making it a candidate for developing new antimicrobial agents . -

Anticancer Potential:

Triazole derivatives have been investigated for their anticancer properties. The compound may act on specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it could induce apoptosis in cancer cells, which warrants further exploration through in vitro and in vivo studies . -

Antiviral Applications:

There is emerging interest in the use of triazole compounds as antiviral agents. The structural features of 3-Bromo-1-(methoxymethyl)-N,N-dimethyl-1H-1,2,4-triazol-5-amine may allow it to interact with viral proteins or inhibit viral replication processes, particularly against RNA viruses such as coronaviruses .

Agricultural Applications

-

Fungicides:

The compound's triazole structure is well-known in agricultural chemistry for its use in fungicides. It can be effective against a range of fungal pathogens that affect crops. Its application could lead to improved crop yields and reduced losses due to fungal infections . -

Plant Growth Regulators:

Research into plant growth regulators has indicated that triazole compounds can influence plant hormone levels, promoting growth and resistance to environmental stressors. This application could enhance agricultural productivity and sustainability .

Material Science Applications

-

Polymer Chemistry:

The incorporation of triazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The presence of bromine can facilitate cross-linking reactions, leading to robust polymer networks suitable for various industrial applications . -

Nanomaterials:

Recent studies have demonstrated the potential of triazole derivatives in synthesizing nanomaterials with unique electronic or optical properties. These materials could find applications in electronics, sensors, and catalysis .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1 .

Key Observations :

- Methoxymethyl vs. Benzyl/Methyl Groups: The methoxymethyl group in the target compound provides moderate polarity and improved solubility compared to the lipophilic benzyl group in or the nonpolar methyl group in .

- Bromine Position: Bromine at position 3 (target) vs.

- Amino Group Modifications: The dimethylamino group (target) enhances steric hindrance and basicity compared to primary amines (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine) .

Electronic and Thermodynamic Properties

- HOMO-LUMO Gaps : Triazoles with electron-withdrawing groups (e.g., nitro in 3-nitro-1H-1,2,4-triazol-5-amine) exhibit lower HOMO-LUMO gaps (ΔE ≈ 2.06–4.61 eV), correlating with higher stability under external stimuli . The target compound’s methoxymethyl group, being electron-donating, may increase ΔE compared to nitro analogs, though computational data is lacking .

- The target’s methoxymethyl group likely results in lower density (~1.4–1.5 g/cm³), similar to –NH₂ or –OCH₃ analogs .

Biologische Aktivität

3-Bromo-1-(methoxymethyl)-n,n-dimethyl-1h-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various research studies and reports.

The compound has the following chemical characteristics:

- Molecular Formula : C₅H₈BrN₃O

- Molecular Weight : 202.04 g/mol

- CAS Number : 56616-91-2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL depending on the strain tested .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium tuberculosis | 0.5–1 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that triazole derivatives can inhibit viral replication by interfering with viral enzymes. Although specific data on this compound's antiviral efficacy is limited, similar triazole compounds have demonstrated promising results against various viruses .

Study 1: Antimicrobial Efficacy

In a comparative study of several triazole derivatives, this compound was evaluated for its antibacterial properties. The study found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for further development .

Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound when combined with conventional antibiotics. The results indicated enhanced efficacy against resistant strains of bacteria when used in combination therapy, suggesting a potential application in overcoming antibiotic resistance .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively characterized. However, similar compounds in the triazole class typically exhibit moderate bioavailability and clearance rates. Toxicity studies are crucial to determine safe dosage levels for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-bromo-1-(methoxymethyl)-N,N-dimethyl-1H-1,2,4-triazol-5-amine, and how can purity be ensured?

- Methodology : The compound can be synthesized via bromination of 1-(methoxymethyl)-N,N-dimethyl-1H-1,2,4-triazol-5-amine using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. Key parameters include temperature control (60–80°C), stoichiometric excess of brominating agents, and inert atmosphere to prevent side reactions. Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity is confirmed via HPLC (>98%) and consistency in melting point (e.g., 120–122°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodology :

- 1H NMR : Look for singlet peaks for N,N-dimethyl groups (δ ~3.0–3.2 ppm) and methoxymethyl protons (δ ~4.5–4.7 ppm). The triazole ring protons appear as singlets (δ ~8.0–8.5 ppm).

- 13C NMR : Confirm methoxymethyl (δ ~60–65 ppm) and triazole carbons (δ ~150–160 ppm).

- MS (ESI+) : Molecular ion peak at m/z 263.0 [M+H]+ with isotopic pattern indicative of bromine.

- IR : Absence of N-H stretches (due to dimethylation) and presence of C-Br (~550 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of the bromine atom in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model the electron density around the bromine atom, revealing its susceptibility to nucleophilic attack. Fukui indices identify the bromine as the most electrophilic site. Transition-state analysis predicts activation energies for reactions with amines or thiols, aiding in solvent selection (e.g., DMSO enhances nucleophilicity) .

Q. What experimental strategies are used to resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response assays : Reproduce activity studies (e.g., antimicrobial IC50) under standardized conditions (pH 7.4, 37°C) to rule out environmental variability.

- Structure-activity relationship (SAR) : Compare activity of analogs (e.g., 3-bromo-N-methyl derivatives) to isolate the role of methoxymethyl and dimethyl groups.

- Target validation : Use CRISPR-Cas9 knockout models to confirm enzyme/receptor interactions suggested by molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.